Home > Products > Building Blocks P7907 > 5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one
5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one - 881452-54-6

5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Catalog Number: EVT-1622080
CAS Number: 881452-54-6
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound is a derivative of benzoimidazole, which is a type of organic compound consisting of benzene fused to an imidazole ring. The presence of the dimethylaminoethylamino group suggests that this compound could have interesting chemical properties, potentially including the ability to form salts or act as a base .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the dimethylaminoethylamino group in this compound could make it a weak base, capable of accepting protons .

7-Bromo-1,3-dihydro-1-methyl-3(S)-methyl-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one

  • Compound Description: This compound is an enantiomerically pure benzodiazepine derivative studied for its coordination chemistry with copper (II) ions. It exhibits a characteristic boat conformation of the seven-membered benzodiazepine ring. []

Dichloro-[7-bromo-1,3-dihydro-1,3-dimethyl-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-on-N,N,O]copper(II)

  • Compound Description: This compound is a copper(II) complex formed by the reaction of 7-Bromo-1,3-dihydro-1-methyl-3(S)-methyl-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one with copper (II) chloride. The copper(II) ion in this complex adopts a slightly distorted trigonal bipyramidal geometry. []
  • Compound Description: This compound, known as LY195115, is a potent cardiotonic agent and a potent inhibitor of cyclic AMP phosphodiesterase. It exhibits a largely planar structure with minor nonplanarity arising from specific substituents. []

1,3-Dihydro-3,3-di(methyl-d3)-2H-indol-2-one

  • Compound Description: This deuterated analog of 1,3-dihydro-3,3-dimethyl-2H-indol-2-one serves as a precursor in the synthesis of deuterium-labeled LY195115. The incorporation of deuterium allows for studies on the metabolic fate and pharmacokinetic properties of the drug. []

6-Aryl-1,3-dimethyl-6,7-dihydro-6-azalumazin-7-(6H)ones

  • Compound Description: These compounds are azalumazine derivatives synthesized from 6-amino-5-arylazo-1,3-dimethyluracils. They serve as intermediates in the synthesis of 1-aryl-6-azauracils. []

2-Aryl-1,2,4-triazine-3,5-(2H,4H)diones (1-aryl-6-azauracils)

  • Compound Description: These compounds, known as 1-aryl-6-azauracils, are synthesized from 6-aryl-1,3-dimethyl-6,7-dihydro-6-azalumazin-7-(6H)ones and possess potential biological activity. []

1,3-Dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones

  • Compound Description: This series of compounds represents a modification of 7-chloro-1,4-benzodiazepin-2-ones, where the chlorophenyl ring is replaced with a pyridyl ring. They were evaluated for their anticonvulsant activity. []

2,12-Dimethoxy-5,9-dimethyl-7H-[1]benzazepino-[1′,2′:1,2]pyrrolo[5,4-b]quinoline

  • Compound Description: This compound is a major product resulting from the reaction of 8-substituted 5-methyl-1,3-dihydro-2H-1-benzazepin-2-ones with phosphoryl chloride. It exhibits a complex polycyclic structure. []

5-Chloromethyl-2,11-dimethoxy-5,8-dimethyl-5,6-dihydroquino[1′,2′:1,2]pyrrolo-[5,4-b]quinoline

  • Compound Description: This compound is a minor product obtained alongside 2,12-Dimethoxy-5,9-dimethyl-7H-[1]benzazepino-[1′,2′:1,2]pyrrolo[5,4-b]quinoline during the reaction of 8-substituted 5-methyl-1,3-dihydro-2H-1-benzazepin-2-ones with phosphoryl chloride. []

2,12-Dimethoxy-5,9-diphenyl-7H-[1]benzazepino[1′,2′:1,2]pyrrolo[5,4-b]quinoline

  • Compound Description: This compound is the sole product formed when 8-methoxy-5-phenyl-1,3-dihydro-2H-1-benzazepin-2-one reacts with phosphoryl chloride. The presence of phenyl substituents distinguishes it from the previously mentioned compounds. []

N-t-Butylacetamidines

  • Compound Description: These compounds serve as precursors in the synthesis of various heterocyclic systems, including 4,5-dihydro-3H-pyridin-2-one, 3,4-dihydropyrrol-2-one, and 1,3-dihydropyrrol-2-one derivatives. They undergo Michael addition and subsequent cyclization reactions. []

4,5-Dihydro-3H-pyridin-2-one Derivatives

  • Compound Description: These compounds are synthesized from N-t-butylacetamidines and methyl acrylate through Michael addition and subsequent cyclization reactions. They represent a class of six-membered heterocyclic compounds. []

3,4-Dihydropyrrol-2-one Derivatives

  • Compound Description: These five-membered heterocyclic compounds are synthesized from N-t-butylacetamidines and trimethyl ethylenetricarboxylate or dimethyl acetylenedicarboxylate. []

1,3-Dihydropyrrol-2-one Derivatives

  • Compound Description: Similar to the 3,4-dihydropyrrol-2-one derivatives, these compounds are also five-membered heterocyclic systems derived from N-t-butylacetamidines and dimethyl acetylenedicarboxylate. []

N2-(2,6-dimethyl-1,3-dioxan-4-yl)deoxyguanosine (N2-aldoxane-dG)

  • Compound Description: This compound is a DNA adduct formed from the reaction of deoxyguanosine with 2,6-dimethyl-1,3-dioxane-4-ol (aldoxane), which is a trimer of acetaldehyde. []

2,6-Dimethyl-1,3-dioxane-4-ol (Aldoxane)

  • Compound Description: Aldoxane, a trimer of acetaldehyde, is a precursor to various DNA adducts, including N2-aldoxane-dG. It forms through the condensation of three acetaldehyde molecules. []

3-(2-Deoxyribos-1-yl)-5,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purine-10(3H)one

  • Compound Description: This compound is another DNA adduct formed through the complex cascade of reactions initiated by aldoxane. Its formation involves ring rearrangements and modifications of the purine base. []

2-Amino-7,8-dihydro-8-hydroxy-6-methyl-3H-pyrrolo[2,1-f]purine-4(6H)one

  • Compound Description: This compound represents yet another DNA adduct resulting from the cascade of reactions initiated by aldoxane. Its structure differs significantly from the other adducts, showcasing the diverse range of products that can arise from a single precursor. []

N2-(3-hydroxybutylidene)dG

  • Compound Description: This DNA adduct forms from the reaction between deoxyguanosine and 3-hydroxybutanal, a product in the cascade of reactions initiated by aldoxane. []

N2-[(2-Hydroxypropyl)-6-methyl-1,3-dioxane-4-yl]dG

  • Compound Description: This compound is a DNA adduct formed from the reaction of deoxyguanosine with (2-hydroxypropyl)-6-methyl-1,3-dioxane-4-ol (paraldol), a dimer of 3-hydroxybutanal. []

N2-Ethylidene-dG

  • Compound Description: This DNA adduct, a major product of the reaction between aldoxane and DNA, forms directly from the reaction of acetaldehyde with deoxyguanosine. Its formation highlights the reactivity of acetaldehyde, a simple aldehyde, towards DNA. []

(2-Hydroxypropyl)-6-methyl-1,3-dioxane-4-ol (Paraldol)

  • Compound Description: Paraldol, a dimer of 3-hydroxybutanal, serves as a precursor to DNA adducts and forms through the condensation of two 3-hydroxybutanal molecules. []

2-Acetyl-3,5-dimethyl-isothiazolo[2,3-a]pyrimidin-7-one

  • Compound Description: This compound serves as a common starting material for synthesizing various heterocyclic compounds, including thiazolo[3,2-a]pyrimidines. It reacts with malononitrile to yield a key intermediate in the synthesis of thiazolo[3,2-a]pyrimidine derivatives. []

1,3-Dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one

  • Compound Description: This compound is a key intermediate in the synthesis of substituted cyclopenta[c]thiophenes. It readily reacts with alkyl Grignard reagents to introduce alkyl substituents at the 5-position of the cyclopenta[c]thiophene ring. []
  • Compound Description: This compound serves as the core structure for a series of derivatives evaluated for their in vitro anti-inflammatory activity using the inhibition of bovine serum albumin denaturation method. []
  • Compound Description: This chiral compound exhibits two distinct conformations in its crystal structure, as determined by X-ray crystallography. It features two thioimidazole rings connected to a 1,3-dioxolane moiety. []

Methyl 2,2′-dimethyl-4′-[2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H,4′H-spiro[isoquinoline-4,5′-oxazole]-4′-carboxylate

  • Compound Description: This compound features an isoquinoline ring system with a distorted half-boat conformation. It also contains a spiro-fused oxazole ring and a methyl formate moiety, which exhibits disorder in its crystal structure. []

4-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one

  • Compound Description: This compound, containing a 1,3-oxazol-5(4H)-one core, is utilized in synthesizing 1,4-dihydropyridine derivatives. It reacts with primary amines to yield substituted 1,4-dihydropyridines. []

5-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound, similar to 4-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one, is also utilized in synthesizing 1,4-dihydropyridine derivatives. It reacts with primary amines to yield substituted 1,4-dihydropyridines. []

Dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one

  • Compound Description: This compound, featuring a dihydropyranone core, serves as a precursor for various derivatives, including tetrahydro-3-(aminomethyl)-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol and a spiro hydantoin derivative. It is synthesized through the hydrogenolysis of a corresponding ethyl carbonate derivative. []

4-Alkyl-4-methyl-2-aryl-4,5-dihydro-1,3-oxazol-5-ones

  • Compound Description: These compounds are a series of 1,3-oxazol-5-one derivatives studied for their hydrolysis and aminolysis reactions. The kinetics of these reactions are influenced by the steric and electronic properties of the 4-alkyl and 2-aryl substituents. []

trans-5,6-Dihydro-4,6-dimethyl-4H,8H-pyrido[3,2,1-de]phenanthridin-8-one

  • Compound Description: This compound, characterized by its trans stereochemistry, results from a Pschorr reaction on a specific anthranilamide derivative. It features a fused ring system containing a pyridine and a phenanthridine moiety. []
  • Compound Description: Similar to its trans counterpart, this compound is also a product of a Pschorr reaction, differing only in its stereochemistry at the ring junction. The cis configuration leads to a different spatial arrangement of the methyl substituents. []

5-(3-Chlorobenzoyloxy)-4-ethoxycarbonyl-6,6-dimethyl-dihydro-1,3-oxazine 3-oxide

  • Compound Description: This compound, possessing a 1,3-oxazine 3-oxide core, forms unexpectedly during the attempted epoxidation of a 3-isoxazoline ester. Its structure was determined by X-ray crystallography. []

3,5-Dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione (DTTT)

  • Compound Description: This compound, commonly used as a corrosion inhibitor, undergoes decomposition in aqueous aerobic media, yielding a variety of products, including formaldehyde, thioureas, and other heterocyclic compounds. []

5-Methoxyl-4-methyl-1,2,4-triazole-3-one

  • Compound Description: This compound is a key intermediate in the synthesis of the herbicide flucarbazone. Its synthesis involves a three-step procedure starting from methyl chloroformate. []

4-Allyl-1,3-thiazol-5(4H)-ones

  • Compound Description: These compounds serve as precursors to methyl 5,6-dihydro-1,3(4H)-thiazine-4-carboxylates. The reaction involves a ring expansion and is typically carried out in the presence of an acid catalyst. []

2-Alkoxy-4,5-dihydro-1,3-oxazol-5-ones

  • Compound Description: These compounds, derived from L-amino acids, undergo cationic ring-opening polymerization to yield poly(N-alkoxycarbonyl-α-amino acid)s. The polymerization is initiated by methyl trifluoromethanesulfonate and is sensitive to the steric hindrance of the substituents. []

N,N-dimethyl-N’-[4-oxo-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3H-pteridin-2-yl]methanimidamide (140296439)

  • Compound Description: This compound is a pteridine derivative identified as a potential inhibitor of Plasmodium falciparum 6-pyruvoyl tetrahydropterin synthase (PfPTPS), a potential antimalarial drug target. It exhibits a strong binding affinity to the enzyme's active site in silico. []

2-Amino-6-[(1R)-3-cyclohexyl-1-hydroxypropyl]-3H-pteridin-4-one (140296495)

  • Compound Description: This pteridine derivative, like compound 140296439, is another potential inhibitor of PfPTPS identified through molecular docking studies. It displays favorable interactions with the enzyme's active site. []

2-(2,3-Dihydroxypropyl)-8,9-dihydro-6H-pyrimido[2,1-b]pteridine-7,11-dione (144380406)

  • Compound Description: This compound, a pyrimidopteridine derivative, is another potential PfPTPS inhibitor identified through virtual screening and molecular docking. It exhibits favorable binding affinity to the enzyme's active site in silico. []

2-(Dimethylamino)-6-[(2,2-dimethyl-1,3-dioxolan-4-yl)-hydroxymethyl]-3H-pteridin-4-one (135573878)

  • Compound Description: Similar to the previous pteridine derivatives, this compound was also identified as a potential PfPTPS inhibitor through virtual screening and molecular docking. It exhibits promising binding affinity to the enzyme's active site. []

[1-Acetyloxy-1-(2-methyl-4-oxo-3H-pteridin-6-yl)propan-2-yl]acetate (136075207)

  • Compound Description: This pteridine derivative, identified through virtual screening and molecular docking, is another potential PfPTPS inhibitor with good binding affinity to the enzyme. []
  • Compound Description: This compound, containing a dimethylaminovinyl moiety, is a versatile building block for synthesizing various heterocyclic compounds, including pyrazoles, pyrazolo[2,3-c]pyrimidines, and pyridin-2(1H)-ones. It reacts with hydrazines, aminoguanidine, and amines to afford diverse heterocyclic structures. []

6-Chloro-9,9-dimethyl-7,8-dihydro-9H-pyrazolo[4,3-d]tetrazolo[1,5-b]-pyridazine

  • Compound Description: This compound, a pyrazolo[4,3-d]tetrazolo[1,5-b]pyridazine derivative, is a key intermediate in the stereoselective synthesis of C-nucleosides. It undergoes a [3+2] cycloaddition with protected or unprotected carbohydrates in the presence of methyl acrylate to yield chiral C-nucleosides. []
Overview

5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is a chemical compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its structure suggests potential applications in drug development due to its unique properties.

Source

This compound is referenced in patent literature, indicating its relevance in pharmaceutical applications. Specifically, it appears in the context of crystalline solid forms and methods of synthesis related to similar compounds, highlighting its importance in medicinal chemistry research .

Classification

The compound can be classified under several categories:

  • Chemical Class: Benzoimidazol derivatives.
  • Pharmacological Class: Potentially acts as a psychoactive substance due to the presence of dimethylamino groups.
  • Controlled Substance Status: Depending on jurisdiction, compounds with similar structures may fall under controlled substance regulations due to their psychoactive potential.
Synthesis Analysis

Methods

The synthesis of 5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one can be approached through several synthetic routes. One common method involves the following steps:

  1. Formation of Benzoimidazole Core: Starting from commercially available benzoic acid derivatives, the benzoimidazole ring can be formed via cyclization reactions.
  2. Alkylation: The introduction of the dimethylaminoethyl group can be achieved through alkylation reactions using appropriate alkyl halides.
  3. Methylation: Methylation can be performed to achieve the dimethyl groups on the nitrogen atoms of the benzoimidazole structure.

Technical Details

The synthesis typically requires:

  • Reagents: Alkyl halides (e.g., bromoethane), methylating agents (e.g., methyl iodide), and solvents like dimethyl sulfoxide or ethanol.
  • Conditions: Controlled temperatures and reaction times to ensure high yields and purity of the final product.
Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C12H18N4O
  • Molecular Weight: Approximately 234.30 g/mol
  • Functional Groups: Contains amine and carbonyl functional groups which are crucial for its biological activity.
Chemical Reactions Analysis

Reactions

The compound may undergo several chemical reactions typical for amines and heterocycles:

  1. Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.
  2. Oxidation: The presence of nitrogen could allow for oxidation reactions leading to various derivatives.
  3. Acylation: The carbonyl group allows for acylation reactions which can modify its pharmacological properties.

Technical Details

Reaction conditions such as pH, temperature, and solvent choice are critical for optimizing yields and minimizing by-products.

Mechanism of Action

Process

The mechanism of action for 5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is hypothesized to involve interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Data

Research indicates that compounds with similar structures may exhibit:

  • Agonistic or antagonistic effects on serotonin receptors.
  • Potential modulation of dopamine pathways which could influence mood and cognition.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases due to the presence of amine groups.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structure and purity.

Applications

Scientific Uses

5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new medications targeting psychiatric disorders.
  • Research Tool: Used in studies investigating neurotransmitter systems and their role in behavior and mental health.

Properties

CAS Number

881452-54-6

Product Name

5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

IUPAC Name

5-[[2-(dimethylamino)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C14H22N4O/c1-16(2)8-7-15-10-11-5-6-12-13(9-11)18(4)14(19)17(12)3/h5-6,9,15H,7-8,10H2,1-4H3

InChI Key

JLJDFEMVLSVJAX-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)CNCCN(C)C)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCN(C)C)N(C1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.